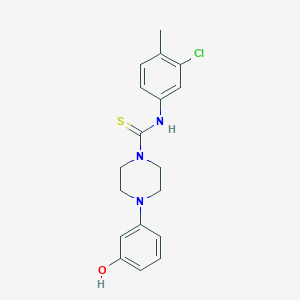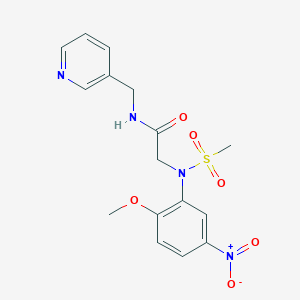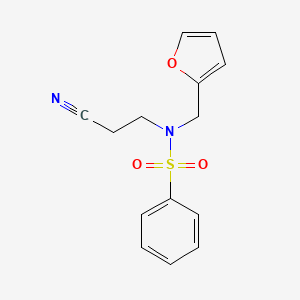
N-(3-chloro-4-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide
Overview
Description
This compound belongs to the class of piperazine derivatives, known for their versatile chemical and pharmacological properties. The structural uniqueness of N-(3-chloro-4-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide lies in its incorporation of a thiocarbamide group attached to a piperazine ring, which is further substituted with phenyl rings bearing chloro, methyl, and hydroxy groups. This structure suggests potential for diverse chemical reactions and interactions.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of piperazine with different isothiocyanates or acid chlorides in organic solvents. A method reported by Tung (1957) involves synthesizing 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides from 1-methyl piperazine and alkoxyphenyl isothiocyanates in ethereal solution, which could be analogous to the synthesis of our target compound by substituting with appropriate reactants (Tung, 1957).
Molecular Structure Analysis
The molecular structure of similar piperazine derivatives has been characterized using NMR, MS, and IR spectroscopy techniques, providing insight into the arrangement of atoms and functional groups within the molecule. For example, Macalik et al. (2021) utilized these techniques to characterize the structure of a novel semicarbazone derivative of piperazine, demonstrating the applicability of these methods in elucidating structural details of complex molecules (Macalik et al., 2021).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, acylation, and complexation with metals. The presence of a thiocarbamide group in the molecule adds to its reactivity, allowing for further functionalization and modification. The study by Williams et al. (2010) on the synthesis of a related compound using microwave-assisted nucleophilic aromatic substitution is an example of the chemical versatility of such molecules (Williams et al., 2010).
Scientific Research Applications
Synthesis and Biological Interest
A notable study involved the synthesis of urea and thiourea derivatives of piperazine doped with Febuxostat. These compounds were synthesized for their biological interest, and their antiviral and antimicrobial activities were evaluated. The study found that certain derivatives exhibited promising antiviral and antimicrobial activities, highlighting the potential for these compounds in medicinal chemistry (Reddy et al., 2013).
Antimicrobial and Hypoglycemic Activities
Another study focused on the synthesis of novel N-(1-adamantyl)carbothioamide derivatives, including reactions with piperazine. These compounds were tested for their in vitro antimicrobial activity against various bacterial strains and Candida albicans. Some of the compounds showed potent antibacterial activity. Additionally, the oral hypoglycemic activity of these compounds was determined in diabetic rats, with one compound showing significant reduction in serum glucose levels, compared to a standard treatment (Al-Abdullah et al., 2015).
Anticonvulsant and Antimicrobial Activities
Research into 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives involved synthesizing these compounds for evaluating their potential anticonvulsant activity. Piperazine derivatives were used in the synthesis, and the resulting compounds were tested for their in vitro antimicrobial activities as well as in vivo for their anticonvulsant properties. The study identified compounds with significant activity, suggesting the therapeutic potential of such derivatives (Aytemi̇r et al., 2004).
Antimycobacterial Activity
In the pursuit of effective antimycobacterial agents, a series of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids were synthesized. The compounds were screened for their in vitro activity against Mycobacterium tuberculosis, with some showing potent antitubercular activity. This research underscores the potential of piperazine derivatives in developing new treatments for tuberculosis (Jallapally et al., 2014).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c1-13-5-6-14(11-17(13)19)20-18(24)22-9-7-21(8-10-22)15-3-2-4-16(23)12-15/h2-6,11-12,23H,7-10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBBPQCKOUTBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)cyclopropanecarboxamide](/img/structure/B4626379.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4626381.png)
![4-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-(methylthio)benzoyl]morpholine](/img/structure/B4626387.png)
![6-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4626395.png)

![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)
![4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B4626430.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
![2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)

![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)
![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)
![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)
![5-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4626460.png)